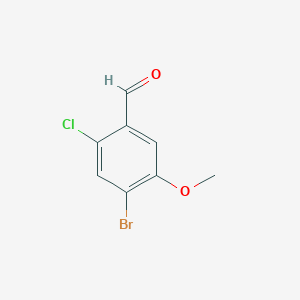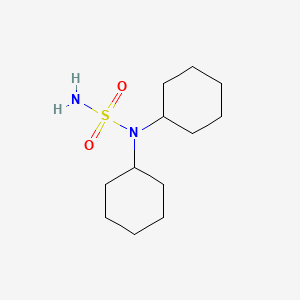
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various scientific fields.
Méthodes De Préparation
The synthesis of 6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran can be compared with other benzopyran derivatives such as:
6-Bromo-8-methoxy-2-(4-hydroxyphenyl)-3-nitro-2H-1-benzopyran: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
6-Bromo-8-methoxy-2-(4-methoxyphenyl)-3-amino-2H-1-benzopyran: The amino group in place of the nitro group can significantly change the compound’s properties, making it more suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
57544-07-7 |
|---|---|
Formule moléculaire |
C17H14BrNO5 |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
6-bromo-8-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H14BrNO5/c1-22-13-5-3-10(4-6-13)16-14(19(20)21)8-11-7-12(18)9-15(23-2)17(11)24-16/h3-9,16H,1-2H3 |
Clé InChI |
CXWWUABDGHFMMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


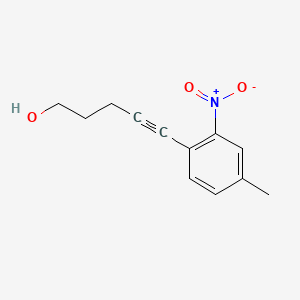



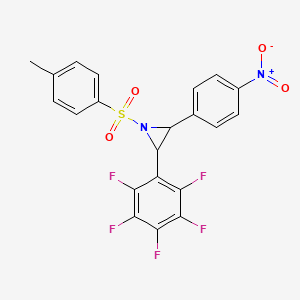
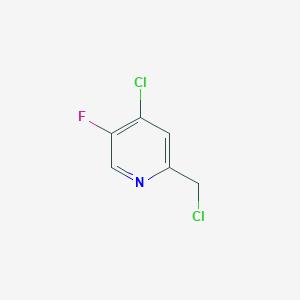
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
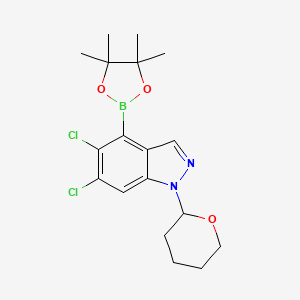
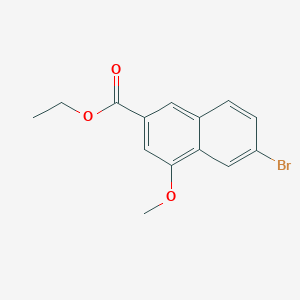
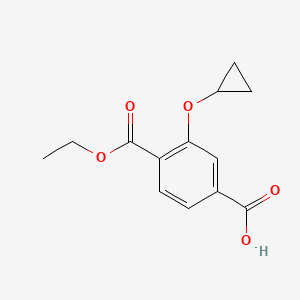

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
